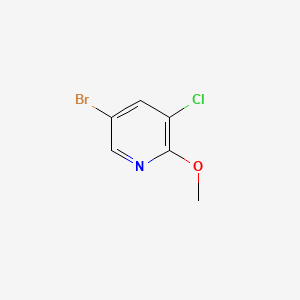

5-Bromo-3-chloro-2-methoxypyridine

Descripción

The exact mass of the compound 5-Bromo-3-chloro-2-methoxypyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-3-chloro-2-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-chloro-2-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-bromo-3-chloro-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHXNAQRMMXBGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654215 | |

| Record name | 5-Bromo-3-chloro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848366-28-9 | |

| Record name | 5-Bromo-3-chloro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-chloro-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 5-Bromo-3-chloro-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Pyridine Building Block

5-Bromo-3-chloro-2-methoxypyridine, identified by the CAS number 848366-28-9 , is a halogenated pyridine derivative that has emerged as a critical building block in synthetic organic chemistry.[1][2][3] Its unique trifunctionalized structure, featuring bromine, chlorine, and methoxy substituents on the pyridine ring, offers a versatile platform for the synthesis of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its utility in pharmaceutical and agrochemical research.

The strategic placement of two distinct halogen atoms—bromine at the 5-position and chlorine at the 3-position—allows for selective functionalization through a variety of cross-coupling and nucleophilic substitution reactions. The methoxy group at the 2-position influences the electronic properties and reactivity of the pyridine ring, making this compound a valuable intermediate for creating diverse molecular scaffolds.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Bromo-3-chloro-2-methoxypyridine is essential for its effective use in synthesis and for ensuring safe handling and storage.

| Property | Value | Reference |

| CAS Number | 848366-28-9 | [1][2][3] |

| Molecular Formula | C₆H₅BrClNO | [1][] |

| Molecular Weight | 222.47 g/mol | [1][] |

| Appearance | White to pale yellow solid | [1] |

| Purity | ≥98% (GC) | [1] |

| Storage Conditions | 0-8°C | [1] |

| IUPAC Name | 5-bromo-3-chloro-2-methoxypyridine | [3] |

| Synonyms | 2-Methoxy-3-chloro-5-bromopyridine | [1] |

Synthesis and Mechanistic Considerations

The synthesis of substituted pyridines often involves multi-step sequences. While specific, detailed synthetic routes for 5-Bromo-3-chloro-2-methoxypyridine are not extensively published in peer-reviewed journals, a general understanding can be derived from analogous preparations of halogenated pyridines. A plausible synthetic strategy would involve the sequential halogenation and methoxylation of a suitable pyridine precursor.

For instance, a related compound, 5-bromo-2-chloro-4-methoxypyridine, is synthesized by the bromination of 2-chloro-4-methoxypyridine using N-bromosuccinimide (NBS) in concentrated sulfuric acid.[5] This suggests that a similar electrophilic bromination could be a key step in the synthesis of 5-Bromo-3-chloro-2-methoxypyridine.

Illustrative Synthetic Workflow:

Caption: A generalized synthetic workflow for 5-Bromo-3-chloro-2-methoxypyridine.

Chemical Reactivity and Key Transformations

The reactivity of 5-Bromo-3-chloro-2-methoxypyridine is primarily dictated by the differential reactivity of its two halogen substituents in metal-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. This selectivity allows for the sequential introduction of different functional groups at the 5- and 3-positions.

Key Reaction Classes:

-

Palladium-Catalyzed Cross-Coupling Reactions: These are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The bromine at the 5-position serves as a versatile handle for introducing aryl, heteroaryl, alkyl, and alkynyl groups.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further enhanced by the presence of two halogen atoms, facilitates SNAr reactions. While the methoxy group is generally stable, the chlorine at the 3-position can be displaced by strong nucleophiles under specific conditions.

Diagram of Reactivity Sites:

Caption: Reactivity sites of 5-Bromo-3-chloro-2-methoxypyridine.

Applications in Research and Development

The unique structural features of 5-Bromo-3-chloro-2-methoxypyridine make it a valuable intermediate in several areas of chemical research, particularly in the synthesis of bioactive molecules.

Pharmaceutical and Medicinal Chemistry

This compound serves as a key building block in the synthesis of novel pharmaceutical agents.[1] The pyridine scaffold is a common motif in many approved drugs, and the ability to selectively functionalize the 3- and 5-positions allows for the creation of diverse libraries of compounds for drug discovery programs.[6] It is particularly utilized in the development of anti-inflammatory and anti-cancer agents.[1][7]

Agrochemical Synthesis

In the field of agricultural chemistry, 5-Bromo-3-chloro-2-methoxypyridine is employed in the formulation of new crop protection agents.[1] Its structure can be incorporated into herbicides and fungicides to enhance their efficacy and selectivity.[7][8]

Materials Science

The compound also finds applications in material science, where it can be used to modify the properties of polymers or to create novel coatings with enhanced durability and resistance.[1][7]

Spectroscopic Characterization

Structural elucidation and purity assessment of 5-Bromo-3-chloro-2-methoxypyridine are typically performed using standard spectroscopic techniques. While a comprehensive, publicly available dataset is limited, expected spectral data can be predicted based on its structure and data from analogous compounds.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Two aromatic protons in the pyridine ring region (singlets or doublets) and a singlet for the methoxy group protons. |

| ¹³C NMR | Six distinct carbon signals, including those for the halogen- and methoxy-substituted carbons, and the unsubstituted aromatic carbons. |

| Mass Spectrometry | A molecular ion peak with a characteristic isotopic pattern due to the presence of bromine and chlorine. |

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[9]

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[9]

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) and a longer relaxation delay (2-10 seconds) are typically required.[9]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 5-Bromo-3-chloro-2-methoxypyridine.

Hazard Identification:

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[11][12]

-

Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[10][11][12]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][13]

-

The recommended storage temperature is between 0-8°C.[1]

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[11][12]

-

In case of skin contact: Wash off with soap and plenty of water.[10][11]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[14]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.

Conclusion

5-Bromo-3-chloro-2-methoxypyridine is a highly valuable and versatile building block for synthetic chemists. Its unique substitution pattern allows for selective and diverse functionalization, making it an important intermediate in the development of new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, reactivity, and safe handling procedures is crucial for its effective and responsible use in research and development.

References

-

5-BROMO-2-CHLORO-3-METHOXYPYRIDINE SDS, 286947-03-3 Safety Data Sheets. (URL: [Link])

-

The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. (URL: [Link])

-

5-Bromo-3-chloro-2-methoxypyridine | C6H5BrClNO | CID 40427004 - PubChem. (URL: [Link])

-

3-Bromo-5-chloro-2-methoxypyridine: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 848366-28-9|5-Bromo-3-chloro-2-methoxypyridine|BLD Pharm [bldpharm.com]

- 3. 5-Bromo-3-chloro-2-methoxypyridine | C6H5BrClNO | CID 40427004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. labscoop.com [labscoop.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

5-Bromo-3-chloro-2-methoxypyridine chemical properties

An In-Depth Technical Guide to 5-Bromo-3-chloro-2-methoxypyridine: Properties, Reactivity, and Applications

Introduction

5-Bromo-3-chloro-2-methoxypyridine is a halogenated and functionalized pyridine derivative that has emerged as a critical and versatile building block in modern organic synthesis. Its strategic substitution pattern—featuring a bromine atom, a chlorine atom, and a methoxy group on the pyridine core—endows it with a unique combination of reactivity and stability. This makes it an invaluable intermediate for the synthesis of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical research.[1] The presence of two distinct halogen atoms allows for selective, stepwise functionalization through various cross-coupling reactions, while the methoxy group and the pyridine nitrogen influence the molecule's electronic properties and reactivity. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 5-Bromo-3-chloro-2-methoxypyridine, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of a chemical compound dictate its behavior in a reaction and the methods required for its handling and purification. The key physicochemical identifiers and properties for 5-Bromo-3-chloro-2-methoxypyridine are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-bromo-3-chloro-2-methoxypyridine | [2] |

| CAS Number | 848366-28-9 | [2][3] |

| Molecular Formula | C₆H₅BrClNO | [2][3] |

| Molecular Weight | 222.47 g/mol | [2][3] |

| Appearance | White to off-white solid (crystal/powder) | [4] |

| Canonical SMILES | COC1=C(C=C(C=N1)Br)Cl | [2] |

| InChI | InChI=1S/C6H5BrClNO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 | [2] |

| InChIKey | XCHXNAQRMMXBGN-UHFFFAOYSA-N | [2] |

While detailed spectroscopic data requires experimental acquisition, typical spectral characteristics can be predicted based on the structure. For instance, the ¹H NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methoxy group protons. Spectroscopic data for similar compounds can be found in chemical databases.[5][6]

Synthesis and Manufacturing

A logical approach would start with a suitable dichloropyridine, followed by nucleophilic aromatic substitution to introduce the methoxy group, and finally, regioselective bromination.

Illustrative Synthetic Workflow

Caption: Plausible synthetic routes to 5-Bromo-3-chloro-2-methoxypyridine.

General Experimental Protocol (Based on Analogy)

The following protocol is a representative example for the electrophilic bromination of a substituted pyridine, adapted from a similar synthesis.[7]

-

Preparation: To a flask maintained under an inert atmosphere (e.g., Nitrogen), add the starting material, 3-chloro-2-methoxypyridine.

-

Reaction Solvent: Cool the flask in an ice bath and slowly add concentrated sulfuric acid.

-

Reagent Addition: Add N-bromosuccinimide (NBS) portion-wise, ensuring the temperature remains low.

-

Reaction: Allow the mixture to stir at a controlled temperature (e.g., 55°C) for several hours until the reaction is complete, as monitored by TLC or GC-MS.

-

Work-up: Carefully pour the reaction mixture into ice water to quench the reaction.

-

Neutralization: Adjust the pH to be alkaline using a base such as an 8N sodium hydroxide solution.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., chloroform or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.

Chemical Reactivity and Synthetic Utility

The synthetic value of 5-Bromo-3-chloro-2-methoxypyridine stems from the differential reactivity of its substituents, which allows it to serve as a versatile scaffold in complex organic synthesis.[8]

Site-Selective Cross-Coupling Reactions

The primary utility of this molecule lies in the distinct reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is weaker and therefore more susceptible to oxidative addition to a Pd(0) catalyst than the carbon-chlorine bond. This reactivity difference enables selective functionalization at the 5-position (bromine) while leaving the 3-position (chlorine) intact for subsequent transformations.

This selectivity is crucial in drug discovery for building molecular libraries and performing structure-activity relationship (SAR) studies.[9] Common transformations include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Caption: Selective Suzuki-Miyaura coupling at the C5-Br position.

Influence of Substituents

-

2-Methoxy Group: This electron-donating group activates the pyridine ring towards electrophilic substitution (though the ring is inherently electron-deficient) and can influence the regiochemistry of reactions.

-

3-Chloro Group: The chlorine at the 3-position can be targeted in a subsequent cross-coupling reaction under more forcing conditions or with specialized catalyst systems after the bromine has been functionalized.

-

Pyridine Nitrogen: The nitrogen atom deactivates the ring towards electrophilic attack and directs metallation to the ortho positions (2 and 6). It also provides a site for coordination to metal catalysts.

Applications in Research and Development

The unique chemical architecture of 5-Bromo-3-chloro-2-methoxypyridine makes it a high-value intermediate in several industrial and research sectors.[1]

-

Pharmaceutical Development: It is a key building block for the synthesis of biologically active molecules. Its structure serves as a scaffold that can be elaborated to create novel drug candidates, particularly in the development of anti-inflammatory and anti-cancer agents.[1][10]

-

Agrochemical Chemistry: The compound is employed in the synthesis of modern agrochemicals. It acts as an intermediate in the formulation of potent and selective herbicides and fungicides, contributing to enhanced crop protection.[1][11]

-

Material Science: In material science, this compound can be used to develop novel materials. Its incorporation into polymers or coatings can enhance properties such as durability, thermal stability, and chemical resistance.[1]

Safety and Handling

As with any laboratory chemical, proper handling of 5-Bromo-3-chloro-2-methoxypyridine is essential. Based on available safety data, the compound presents several hazards.

-

GHS Hazard Classification:

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][4]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2][4]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

-

Specific target organ toxicity - single exposure (Category 3): May cause respiratory irritation.[2]

-

-

Recommended Handling Procedures: [3][12]

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage:

Conclusion

5-Bromo-3-chloro-2-methoxypyridine is a pivotal chemical intermediate whose value is defined by its structural complexity and predictable, differential reactivity. The ability to selectively functionalize the C-Br bond in the presence of a C-Cl bond provides a powerful tool for the efficient construction of complex molecules. This feature, combined with its utility as a versatile scaffold, solidifies its role as an indispensable building block in the discovery and development of new pharmaceuticals, advanced agrochemicals, and novel materials. A thorough understanding of its chemical properties, reactivity, and safety protocols is paramount for any scientist seeking to leverage this compound's full synthetic potential.

References

-

PubChem. 5-Bromo-3-chloro-2-methoxypyridine. National Center for Biotechnology Information. [Link]

-

Molbase. INDOLE-2,5-DICARBOXYLIC ACID 2-ETHYL ESTER 5-METHYL ESTER 884494-66-0 wiki. [Link]

-

Capot Chemical. MSDS of 5-Bromo-3-chloro-2-methoxypyridine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. [Link]

-

ChemBK. 3-Bromo-5-Chloro-2-Methoxy-Pyridine. [Link]

-

PubChem. 5-Bromo-2-chloro-3-methoxypyridine. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-5-chloro-2-methoxypyridine: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Bromo-3-chloro-2-methoxypyridine | C6H5BrClNO | CID 40427004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. capotchem.com [capotchem.com]

- 4. 3-Bromo-5-chloro-2-methoxypyridine, 5G | Labscoop [labscoop.com]

- 5. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE(102830-75-1) 1H NMR spectrum [chemicalbook.com]

- 6. 848366-28-9|5-Bromo-3-chloro-2-methoxypyridine|BLD Pharm [bldpharm.com]

- 7. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. nbinno.com [nbinno.com]

- 12. fishersci.com [fishersci.com]

5-Bromo-3-chloro-2-methoxypyridine molecular weight

An In-Depth Technical Guide to 5-Bromo-3-chloro-2-methoxypyridine: Synthesis, Reactivity, and Applications

Introduction

5-Bromo-3-chloro-2-methoxypyridine is a halogenated and functionalized pyridine derivative that has emerged as a critical building block in modern organic synthesis. Its strategic substitution pattern—featuring a reactive bromine atom, a more stable chlorine atom, and an electron-donating methoxy group—endows it with unique reactivity and versatility. This guide provides an in-depth analysis of its physicochemical properties, a detailed exploration of its synthesis and chemical reactivity, and a focused look at its application as a key intermediate in the development of novel therapeutics. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to support and accelerate innovative research.

Physicochemical and Structural Properties

5-Bromo-3-chloro-2-methoxypyridine is a stable, solid compound under standard conditions. Its core structure is a pyridine ring, an aromatic heterocycle fundamental to many biologically active molecules. The substituents at the 2, 3, and 5 positions are crucial for its synthetic utility, allowing for sequential and site-selective modifications.

| Property | Value | Source(s) |

| IUPAC Name | 5-bromo-3-chloro-2-methoxypyridine | [1] |

| Molecular Formula | C₆H₅BrClNO | [2] |

| Molecular Weight | 222.47 g/mol | [2] |

| CAS Number | 848366-28-9 | [1] |

| Appearance | White to light yellow/orange powder or crystal | [3][4] |

| Melting Point | 58.0 to 62.0 °C | [3][4] |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; insoluble in water. | [3] |

Synthesis Methodology

The synthesis of 5-Bromo-3-chloro-2-methoxypyridine is not commonly detailed as a final product in academic literature but can be reliably achieved via a two-step process starting from a suitable pyridine precursor. The logical and most common pathway involves the initial synthesis of the hydroxylated intermediate, 5-Bromo-3-chloro-2-hydroxypyridine , followed by a classic Williamson ether synthesis to introduce the methyl group.

Generalized Synthesis Workflow

The overall synthetic pathway can be visualized as follows:

Experimental Protocol: Williamson Ether Synthesis for Methoxylation

This protocol describes the conversion of 5-Bromo-3-chloro-2-hydroxypyridine to the target compound. The causality behind this choice is the high efficiency and reliability of the SN2 reaction between an alkoxide and a suitable electrophile. Here, the hydroxypyridine is deprotonated to form a nucleophilic pyridinoxide, which then reacts with a methylating agent.

Materials:

-

5-Bromo-3-chloro-2-hydroxypyridine (1.0 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) or Potassium Carbonate (K₂CO₃, 2.0 equiv)

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄) (1.2-1.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-Bromo-3-chloro-2-hydroxypyridine (1.0 equiv).

-

Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.2-0.5 M).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the base (e.g., NaH) portion-wise. Causality Note: Slow addition of NaH at 0 °C is critical to control the exothermic reaction and the evolution of hydrogen gas, ensuring safety and preventing side reactions. Stir the mixture at this temperature for 30-60 minutes, or until gas evolution ceases, to ensure complete formation of the sodium pyridinoxide salt.

-

Methylation: Add the methylating agent (e.g., methyl iodide) dropwise to the cooled suspension.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute the mixture with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with water and then brine to remove residual DMF and inorganic salts. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Isolation: The resulting crude product can be purified by silica gel column chromatography to yield the pure 5-Bromo-3-chloro-2-methoxypyridine.

Chemical Reactivity and Synthetic Utility

The primary utility of 5-Bromo-3-chloro-2-methoxypyridine lies in its capacity for selective functionalization, driven by the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions.

Site-Selectivity in Suzuki-Miyaura Cross-Coupling

The carbon-bromine (C-Br) bond is weaker and more susceptible to oxidative addition to a Palladium(0) catalyst than the carbon-chlorine (C-Cl) bond. This reactivity difference (C-I > C-Br > C-OTf >> C-Cl) is a cornerstone of modern organic synthesis[5]. Consequently, chemists can selectively perform a cross-coupling reaction at the C5 position (bromine) while leaving the C3 position (chlorine) intact for subsequent transformations. This allows for the stepwise and controlled construction of complex molecular architectures.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol details a standard procedure for coupling an arylboronic acid at the C5 position, leveraging the higher reactivity of the C-Br bond.

Materials:

-

5-Bromo-3-chloro-2-methoxypyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

-

1,4-Dioxane and Water (typically 4:1 or 5:1 ratio)

Procedure:

-

Reaction Setup: In a Schlenk flask, combine 5-Bromo-3-chloro-2-methoxypyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Causality Note: The Pd(0) catalyst is oxygen-sensitive. Removing oxygen is essential to prevent catalyst oxidation and deactivation, which would halt the catalytic cycle.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water). Degassing the solvents (e.g., by sparging with argon for 20-30 minutes) further protects the catalyst.

-

Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring for 4-16 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by silica gel chromatography to yield the 5-aryl-3-chloro-2-methoxypyridine product.

Application in Drug Discovery: PI3K Inhibitor Synthesis

The practical value of 5-Bromo-3-chloro-2-methoxypyridine is exemplified by its use as a key intermediate in the synthesis of novel kinase inhibitors. Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders[6].

A patent for dihydro-pyrido-oxazine derivatives, which act as inhibitors of phosphoinositide 3-kinase (PI3K), explicitly lists 5-Bromo-3-chloro-2-methoxypyridine (CAS 848366-28-9) as a starting material[1]. The synthesis involves coupling this pyridine building block with another complex fragment to construct the core of the final therapeutic agent.

This application highlights the compound's direct relevance to pharmaceutical R&D, where its defined structure and predictable reactivity enable the efficient assembly of complex, high-value molecules.

Safety and Handling

As with any laboratory chemical, proper handling of 5-Bromo-3-chloro-2-methoxypyridine is essential to ensure researcher safety. The compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

GHS Hazard Information

| Pictogram | Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | |

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation |

(Source: Aggregated GHS information from supplier safety data sheets)

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Use only in a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage is at room temperature, though some suppliers suggest storage at 0-8 °C for long-term stability[2]. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.

-

Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician if irritation persists.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Disposal

Dispose of contents/container to an approved waste disposal plant, in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-3-chloro-2-methoxypyridine is a high-utility heterocyclic building block with significant value in pharmaceutical and agrochemical research. Its well-defined physicochemical properties and, most importantly, the differential reactivity of its halogen substituents, provide a reliable platform for complex molecular design and synthesis. The ability to perform site-selective cross-coupling reactions makes it an indispensable tool for medicinal chemists, as demonstrated by its role in the development of next-generation kinase inhibitors. Adherence to established safety protocols ensures that its powerful synthetic potential can be harnessed responsibly and effectively.

References

-

PubChem. 5-Bromo-3-chloro-2-methoxypyridine. National Center for Biotechnology Information. [Link]

-

Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. [Link]

- Furet, P., et al. (2013). Dihydro-benzo-oxazine and dihydro-pyrido-oxazine derivatives. World Intellectual Property Organization.

-

Cambridge University Press. Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

-

Wallace, C. (2023). Williamson Ether Synthesis - Easy! YouTube. [Link]

-

Vanderbilt University. Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. [Link]

- Google Patents. Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.

-

AOBChem. 5-Bromo-2-chloro-3-hydroxypyridine. [Link]

- Google Patents. Process of preparation of 2-hydroxypyridine-1-oxide and homologs.

- Google Patents. Kinase inhibitors and associated pharmaceutical compositions and methods of use.

- Google Patents. Compounds useful as kinase inhibitors. World Intellectual Property Organization.

- Google Patents. Compounds and compositions as kinase inhibitors.

-

Semantic Scholar. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. [Link]

-

ResearchGate. Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides. [Link]

Sources

- 1. WO2013093849A1 - Dihydro-benzo-oxazine and dihydro-pyrido-oxazine derivatives - Google Patents [patents.google.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 5-Bromo-3-chloro-2-hydroxypyridine Supplier China | High Purity Chemical Manufacturer & Safety Data | Buy Online [pipzine-chem.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the NMR Spectroscopic Characterization of 5-Bromo-3-chloro-2-methoxypyridine

Introduction

5-Bromo-3-chloro-2-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative of significant interest in the fields of medicinal chemistry and materials science. Its utility as a versatile building block in the synthesis of novel pharmaceutical agents and functional materials necessitates unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the structural elucidation of such organic molecules in solution. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-Bromo-3-chloro-2-methoxypyridine. In the absence of extensive publicly available experimental spectra for this specific compound, this guide leverages established principles of NMR spectroscopy, predictive models, and comparative analysis with structurally related analogs to provide a robust framework for its characterization. This approach is designed to empower researchers, scientists, and drug development professionals with the expertise to confidently identify and analyze this important synthetic intermediate.

Predicted NMR Data for 5-Bromo-3-chloro-2-methoxypyridine

Due to the limited availability of published experimental spectra for 5-Bromo-3-chloro-2-methoxypyridine, the following tables present predicted ¹H and ¹³C NMR data. These predictions are derived from established substituent effects on the pyridine ring and analysis of analogous compounds.[1][2]

Table 1: Predicted ¹H NMR Spectroscopic Data for 5-Bromo-3-chloro-2-methoxypyridine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | Doublet | 1H | H-6 |

| ~ 7.6 - 7.8 | Doublet | 1H | H-4 |

| ~ 4.0 - 4.1 | Singlet | 3H | -OCH₃ |

Note: Predictions are based on a standard deuterated solvent such as CDCl₃.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-Bromo-3-chloro-2-methoxypyridine

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 162 | C-2 |

| ~ 148 - 150 | C-6 |

| ~ 140 - 142 | C-4 |

| ~ 118 - 120 | C-3 |

| ~ 110 - 112 | C-5 |

| ~ 54 - 56 | -OCH₃ |

Note: Predictions are based on a standard deuterated solvent such as CDCl₃.

Spectra Interpretation and Causality

The predicted chemical shifts and multiplicities for 5-Bromo-3-chloro-2-methoxypyridine are a direct consequence of the electronic environment of each nucleus, which is modulated by the inductive and resonance effects of the substituents on the pyridine ring.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 5-Bromo-3-chloro-2-methoxypyridine is expected to be relatively simple, exhibiting signals for the two aromatic protons and the methoxy group.

-

Aromatic Protons (H-4 and H-6): The pyridine ring possesses two remaining protons at positions 4 and 6.

-

H-6: This proton is adjacent to the nitrogen atom, which is strongly electron-withdrawing. This deshielding effect is expected to shift the H-6 signal significantly downfield, likely in the range of 8.0-8.2 ppm.

-

H-4: The H-4 proton is situated between the chloro and bromo substituents. Both are electron-withdrawing, leading to a downfield shift, predicted to be in the 7.6-7.8 ppm region.

-

Coupling: The H-4 and H-6 protons are situated meta to each other. This will result in a small coupling constant (⁴JHH), typically around 2-3 Hz, causing both signals to appear as doublets.

-

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet, typically in the upfield region of 4.0-4.1 ppm.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the five carbons of the pyridine ring and the one carbon of the methoxy group.

-

C-2: This carbon is directly attached to the electronegative nitrogen and oxygen atoms. The oxygen, being part of the electron-donating methoxy group, will have a significant deshielding effect, placing the C-2 signal at the most downfield position, around 160-162 ppm.

-

C-6: The C-6 carbon is adjacent to the nitrogen atom, leading to a significant downfield shift to approximately 148-150 ppm.

-

C-4: The C-4 carbon is flanked by two halogen atoms and is also influenced by the nitrogen atom, resulting in a downfield shift to the 140-142 ppm range.

-

C-3: The carbon bearing the chlorine atom (C-3) is expected to be found around 118-120 ppm. The direct attachment to the electronegative chlorine atom is the primary determinant of its chemical shift.

-

C-5: The carbon attached to the bromine atom (C-5) is anticipated to be the most upfield of the aromatic carbons, around 110-112 ppm. While bromine is electronegative, the "heavy atom effect" can lead to a more shielded environment compared to chlorine.

-

-OCH₃ Carbon: The methoxy carbon signal will appear in the aliphatic region, typically between 54 and 56 ppm.

Comparative Analysis with Analogous Compounds

To substantiate the predicted NMR data, it is instructive to examine the experimental data of simpler, structurally related pyridine derivatives.

Table 3: Experimental NMR Data for Analogous Pyridines (in CDCl₃)

| Compound | Nucleus | Position | Chemical Shift (δ, ppm) |

| 2-Methoxypyridine [3][4] | ¹H | H-6 | 8.15 |

| H-3, H-4, H-5 | 6.7-7.5 | ||

| -OCH₃ | 3.92 | ||

| ¹³C | C-2 | ~164 | |

| C-6 | ~147 | ||

| C-4 | ~138 | ||

| C-3 | ~116 | ||

| C-5 | ~111 | ||

| -OCH₃ | ~53 | ||

| 3-Chloropyridine [5] | ¹H | H-2 | 8.79 |

| H-6 | 8.68 | ||

| H-4 | 7.99 | ||

| H-5 | 7.57 | ||

| ¹³C | C-2 | ~150 | |

| C-3 | ~132 | ||

| C-4 | ~138 | ||

| C-5 | ~124 | ||

| C-6 | ~147 |

The experimental data from 2-methoxypyridine and 3-chloropyridine support the predicted chemical shifts for 5-Bromo-3-chloro-2-methoxypyridine. For instance, the downfield shift of H-6 in 2-methoxypyridine (8.15 ppm) is in line with the predicted value for H-6 in the target molecule. Similarly, the significant deshielding of the carbon attached to the methoxy group (C-2 at ~164 ppm) in 2-methoxypyridine reinforces the prediction for the C-2 position in our compound of interest. The chemical shifts of the carbons in 3-chloropyridine provide a reasonable basis for estimating the electronic influence of the chloro substituent.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for 5-Bromo-3-chloro-2-methoxypyridine, the following detailed experimental protocol is recommended.

Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of purified 5-Bromo-3-chloro-2-methoxypyridine.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.

¹H NMR Data Acquisition

-

Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Employ a standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: 0-12 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 16-64 (adjust for optimal signal-to-noise)

-

-

Referencing: Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Data Acquisition

-

Spectrometer: Use the same spectrometer as for the ¹H NMR acquisition.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used.

-

Acquisition Parameters:

-

Spectral Width: 0-180 ppm

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-10 seconds

-

Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

-

-

Referencing: Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the structure of 5-Bromo-3-chloro-2-methoxypyridine with annotated proton and carbon assignments for clarity.

Caption: Structure of 5-Bromo-3-chloro-2-methoxypyridine with predicted NMR shifts.

Conclusion

This technical guide provides a comprehensive framework for the NMR spectroscopic analysis of 5-Bromo-3-chloro-2-methoxypyridine. By integrating predictive methods with a comparative analysis of analogous compounds, a reliable interpretation of the ¹H and ¹³C NMR spectra can be achieved. The provided experimental protocol offers a standardized approach to data acquisition, ensuring reproducibility and accuracy. This guide serves as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science, facilitating the confident structural verification of this important chemical entity.

References

An In-depth Technical Guide to the Mass Spectrometry of 5-Bromo-3-chloro-2-methoxypyridine

Introduction: Unveiling the Molecular Blueprint

5-Bromo-3-chloro-2-methoxypyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development.[1] Its utility as a versatile building block in the synthesis of novel pharmaceutical agents necessitates robust analytical methods for its characterization and quality control. Mass spectrometry stands as a cornerstone technique in this regard, offering profound insights into the compound's molecular weight, elemental composition, and structural integrity.

This technical guide provides a comprehensive exploration of the mass spectrometric behavior of 5-Bromo-3-chloro-2-methoxypyridine. As a Senior Application Scientist, this document moves beyond a mere listing of data points to provide a deep, mechanistic understanding of the ionization and fragmentation processes. We will delve into the causality behind the observed spectral features, empowering researchers, scientists, and drug development professionals to confidently identify and characterize this important molecule.

Part 1: The Molecular Ion and Its Unique Isotopic Signature

The first crucial piece of information in the electron ionization (EI) mass spectrum is the molecular ion (M⁺˙), which represents the intact molecule with one electron removed. For 5-Bromo-3-chloro-2-methoxypyridine (C₆H₅BrClNO), the nominal molecular weight is 222 g/mol .[2][3] However, the presence of two halogen atoms, bromine and chlorine, each with multiple stable isotopes, results in a distinctive isotopic cluster for the molecular ion rather than a single peak.

The natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) create a characteristic pattern of peaks at M⁺˙, M+2, and M+4.[4][5] Understanding this pattern is fundamental to confirming the presence of both halogens in the molecule.

The expected isotopic distribution for the molecular ion of 5-Bromo-3-chloro-2-methoxypyridine is summarized in the table below. The base peak in this cluster is the one containing the most abundant isotopes, ⁷⁹Br and ³⁵Cl.

| Ion (Isotopologues) | m/z (Nominal) | Relative Abundance (%) |

| [C₆H₅⁷⁹Br³⁵ClNO]⁺˙ | 221 | 100 |

| [C₆H₅⁸¹Br³⁵ClNO]⁺˙ / [C₆H₅⁷⁹Br³⁷ClNO]⁺˙ | 223 | ~129 (97 + 32) |

| [C₆H₅⁸¹Br³⁷ClNO]⁺˙ | 225 | ~31 |

Table 1: Predicted isotopic distribution for the molecular ion of 5-Bromo-3-chloro-2-methoxypyridine.

This unique isotopic signature is a powerful diagnostic tool for the initial identification of the compound in a mass spectrum.

Part 2: Deciphering the Fragmentation Pathways

Under the high-energy conditions of electron ionization (typically 70 eV), the molecular ion of 5-Bromo-3-chloro-2-methoxypyridine is energetically unstable and undergoes fragmentation to produce a series of smaller, characteristic ions.[4] The resulting fragmentation pattern serves as a molecular fingerprint, providing invaluable structural information. The fragmentation is dictated by the relative strengths of the chemical bonds and the stability of the resulting fragment ions and neutral losses.

Based on the analysis of similar halogenated and methoxy-substituted pyridines, the following fragmentation pathways are predicted to be the most prominent.[2][6]

Primary Fragmentation Pathways:

-

Loss of a Methyl Radical ([M-15]⁺): The bond between the methoxy oxygen and the methyl group is relatively weak and prone to cleavage. The initial loss of a methyl radical (•CH₃) is a common fragmentation pathway for methoxy-substituted aromatic compounds, leading to a highly stabilized ion.

-

Loss of a Chlorine Radical ([M-35/37]⁺): The carbon-chlorine bond can undergo homolytic cleavage to release a chlorine radical (•Cl), resulting in a fragment ion with a distinct isotopic pattern due to the remaining bromine atom.

-

Loss of a Bromine Radical ([M-79/81]⁺): Similarly, the carbon-bromine bond can break, leading to the loss of a bromine radical (•Br) and the formation of a chloro-substituted pyridinyl ion.

Secondary Fragmentation Pathways:

Subsequent fragmentation of the primary ions can also occur:

-

Loss of Carbon Monoxide ([M-CH₃-CO]⁺): Following the initial loss of the methyl radical, the resulting ion can lose a molecule of carbon monoxide (CO) from the pyridine ring, a common fragmentation for pyridones and related structures.[6]

-

Sequential Halogen Loss: Ions that have lost the methyl group can subsequently lose either a chlorine or bromine radical.

The predicted fragmentation pathways are visualized in the following diagram:

Caption: Predicted Electron Ionization (EI) fragmentation pathways for 5-Bromo-3-chloro-2-methoxypyridine.

Part 3: Experimental Protocol for Mass Spectrometric Analysis

To ensure the acquisition of high-quality, reproducible mass spectra, a well-defined experimental protocol is essential. The following provides a detailed methodology for the analysis of 5-Bromo-3-chloro-2-methoxypyridine.

Sample Preparation:

-

Purity Confirmation: Ensure the sample is of high purity (≥98%) to avoid interference from impurities in the mass spectrum.

-

Solvent Selection: For direct infusion analysis, dissolve the sample in a volatile, high-purity solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a more volatile solvent like dichloromethane or ethyl acetate is suitable.

-

Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the instrument.

Instrumentation and Data Acquisition:

The choice between direct infusion and GC-MS will depend on the sample's purity and thermal stability.

A. Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended.

-

Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to 250 °C, in split or splitless mode depending on the sample concentration.

-

Oven Program: A temperature gradient program is recommended to ensure good separation and peak shape. A typical program would be:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-300.

-

Scan Rate: 2 scans/second.

-

B. Direct Infusion Mass Spectrometry:

-

Sample Introduction: Infuse the sample solution directly into the ion source using a syringe pump at a flow rate of 5-10 µL/min.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-300.

-

Caption: Experimental workflow for the mass spectrometric analysis of 5-Bromo-3-chloro-2-methoxypyridine.

Part 4: Data Interpretation and Summary of Key Ions

The interpretation of the mass spectrum involves identifying the molecular ion cluster and correlating the major fragment ions to the proposed fragmentation pathways. The following table summarizes the predicted key ions and their nominal m/z values that are expected to be prominent in the mass spectrum of 5-Bromo-3-chloro-2-methoxypyridine.

| Ion | m/z (Nominal, for ⁷⁹Br and ³⁵Cl) | Predicted Origin |

| [M]⁺˙ | 221 | Molecular Ion |

| [M+2]⁺˙ | 223 | Molecular Ion Isotope |

| [M+4]⁺˙ | 225 | Molecular Ion Isotope |

| [M - •CH₃]⁺ | 206 | Loss of a methyl radical |

| [M - •Cl]⁺ | 186 | Loss of a chlorine radical |

| [M - •Br]⁺ | 142 | Loss of a bromine radical |

| [M - •CH₃ - CO]⁺ | 178 | Loss of methyl radical and carbon monoxide |

Table 2: Summary of predicted key ions in the mass spectrum of 5-Bromo-3-chloro-2-methoxypyridine.

By carefully analyzing the isotopic patterns and the mass differences between the major peaks, researchers can confidently confirm the identity and structure of 5-Bromo-3-chloro-2-methoxypyridine.

References

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40427004, 5-Bromo-3-chloro-2-methoxypyridine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Chemical Society of Pakistan. Retrieved from [Link]

Sources

- 1. 5-Bromo-3-chloro-2-methoxypyridine | C6H5BrClNO | CID 40427004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 5-Bromo-3-chloro-2-methoxypyridine | 848366-28-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jcsp.org.pk [jcsp.org.pk]

5-Bromo-3-chloro-2-methoxypyridine spectroscopic analysis

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Bromo-3-chloro-2-methoxypyridine

Authored by: Gemini, Senior Application Scientist

Introduction

5-Bromo-3-chloro-2-methoxypyridine is a substituted pyridine derivative of significant interest in synthetic chemistry. Its unique arrangement of electron-withdrawing halogen substituents and an electron-donating methoxy group on the pyridine ring makes it a versatile building block for the synthesis of a wide range of target molecules in the pharmaceutical and agrochemical industries[1]. Accurate and comprehensive characterization of this intermediate is paramount for ensuring the quality, purity, and desired reactivity in subsequent synthetic steps.

Molecular Structure and Spectroscopic Overview

The structure of 5-Bromo-3-chloro-2-methoxypyridine, with the IUPAC name confirming its substituent positions, is fundamental to understanding its spectroscopic behavior[2]. The pyridine ring is an electron-deficient aromatic system, and its electronic properties are further modulated by the attached functional groups. The methoxy group at the C2 position is an electron-donating group, which tends to increase electron density in the ring, particularly at the ortho and para positions, causing an upfield shift in NMR signals[3]. Conversely, the electronegative bromine and chlorine atoms at the C5 and C3 positions, respectively, are electron-withdrawing groups that deshield the ring protons and carbons, leading to downfield chemical shifts. This interplay of electronic effects dictates the unique spectral fingerprint of the molecule.

Chemical Structure:

(Note: A more accurate 2D representation would show the double bonds within the ring)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 5-Bromo-3-chloro-2-methoxypyridine, ¹H and ¹³C NMR will provide unambiguous information about the connectivity of atoms.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two remaining aromatic protons on the pyridine ring and the three protons of the methoxy group.

-

Predicted Chemical Shifts (δ): The two aromatic protons are in different electronic environments. The proton at C4 will be influenced by the adjacent chloro and bromo groups, while the proton at C6 is adjacent to the nitrogen atom. Both are expected to appear as doublets due to coupling with each other. The methoxy protons will appear as a sharp singlet.

-

H4: Expected to be downfield, likely in the range of 7.5-8.0 ppm.

-

H6: Also expected to be downfield, potentially in the range of 8.0-8.5 ppm, due to the proximity of the electronegative nitrogen.

-

-OCH₃: This signal will be upfield, typically around 3.9-4.2 ppm[4].

-

-

Predicted Coupling Constants (J): The two aromatic protons (H4 and H6) will exhibit meta-coupling, which is typically small, in the range of 2-3 Hz.

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

The proton-decoupled ¹³C NMR spectrum will display six distinct signals, one for each carbon atom in the molecule.

-

Predicted Chemical Shifts (δ): The chemical shifts are influenced by the attached atoms and the overall electron density.

-

C2: Attached to both nitrogen and the oxygen of the methoxy group, this carbon will be significantly deshielded, appearing far downfield (e.g., ~155-165 ppm)[4][5].

-

C3: Attached to the electronegative chlorine, this carbon will also be downfield.

-

C4 & C6: These carbons, bonded to hydrogen, will have chemical shifts typical for aromatic carbons, influenced by the adjacent substituents.

-

C5: The carbon bearing the bromine atom will be shifted, though the effect is less pronounced than that of chlorine or oxygen[4].

-

-OCH₃: The methoxy carbon will appear in the upfield region of the spectrum, typically around 55-60 ppm[5].

-

Data Summary: Predicted NMR Parameters

| Assignment | ¹H NMR Predicted δ (ppm) | ¹H NMR Multiplicity | ¹H NMR Predicted J (Hz) | ¹³C NMR Predicted δ (ppm) |

| H4 | 7.6 - 7.9 | d (doublet) | 2-3 | ~125-135 |

| H6 | 8.1 - 8.4 | d (doublet) | 2-3 | ~145-155 |

| -OCH₃ | 3.9 - 4.1 | s (singlet) | - | ~55-60 |

| C2 | - | - | - | ~158-168 |

| C3 | - | - | - | ~115-125 |

| C5 | - | - | - | ~110-120 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of purified 5-Bromo-3-chloro-2-methoxypyridine. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Ensure the solution is clear and homogeneous.[4]

-

¹H NMR Acquisition (400 MHz Spectrometer):

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal resolution.

-

Acquire the spectrum with a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Co-add 16-64 scans to achieve a good signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[4]

-

-

¹³C NMR Acquisition (100 MHz Spectrometer):

-

Use a proton-decoupled pulse sequence.

-

Employ a pulse angle of 30-45°, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds.

-

Acquire a larger number of scans (e.g., 1024-4096) due to the low natural abundance of ¹³C.

-

Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[4]

-

Workflow for NMR Analysis

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of 5-Bromo-3-chloro-2-methoxypyridine is 222.47 g/mol [2]. The mass spectrum will show a characteristic cluster of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%)[4]. This will result in prominent peaks at m/z values corresponding to the different isotopic combinations:

-

[M]⁺ (C₆H₅⁷⁹Br³⁵ClNO): m/z ~221

-

[M+2]⁺ (C₆H₅⁸¹Br³⁵ClNO and C₆H₅⁷⁹Br³⁷ClNO): m/z ~223

-

[M+4]⁺ (C₆H₅⁸¹Br³⁷ClNO): m/z ~225 The relative intensities of these peaks will be a convolution of the isotopic ratios of both halogens.

-

-

Key Fragment Ions: Electron ionization (EI) is a high-energy technique that will cause fragmentation of the molecular ion. Plausible fragmentation pathways include:

-

Loss of a methyl radical (-CH₃) from the methoxy group.

-

Loss of carbon monoxide (-CO).

-

Loss of the halogen atoms (-Br, -Cl).

-

Cleavage of the pyridine ring.

-

Data Summary: Predicted Mass Spectrometry Data

| m/z Value | Predicted Identity | Notes |

| 221, 223, 225 | [M]⁺ | Molecular ion cluster showing characteristic Br/Cl isotopic pattern. |

| 206, 208, 210 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 193, 195, 197 | [M - CO]⁺ | Loss of carbon monoxide. |

| 142, 144 | [M - Br]⁺ | Loss of a bromine radical. |

| 186, 188 | [M - Cl]⁺ | Loss of a chlorine radical. |

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) into the mass spectrometer. For a volatile compound like this, interfacing with a Gas Chromatograph (GC-MS) is ideal for separation and analysis.

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV[6].

-

Mass Analysis: Scan a mass range of m/z 40-300 to ensure detection of the molecular ion and all significant fragment ions.

-

Data Analysis: Identify the molecular ion cluster and analyze the fragmentation pattern to confirm the structure. Compare the observed isotopic patterns with theoretical distributions for ions containing one bromine and one chlorine atom[6].

Predicted Fragmentation Pathway

Caption: Predicted EI-MS Fragmentation Pathway.

Vibrational Spectroscopy: Functional Group Identification

Infrared (IR) Spectroscopy

FTIR spectroscopy is excellent for identifying the functional groups present in a molecule.

-

Predicted Absorption Bands:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

~1600-1400 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring[7].

-

~1250 cm⁻¹ and ~1050 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the methoxy group, respectively[8].

-

Below 800 cm⁻¹: C-Cl and C-Br stretching vibrations, which fall in the fingerprint region[6].

-

Data Summary: Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3080 | Aromatic C-H Stretch | Medium-Weak |

| ~1580, 1470, 1410 | Aromatic Ring (C=C, C=N) Stretch | Strong-Medium |

| ~1250 | Asymmetric C-O-C Stretch | Strong |

| ~1050 | Symmetric C-O-C Stretch | Strong |

| ~790 | C-Cl Stretch | Medium |

| ~680 | C-Br Stretch | Medium |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a solid sample by mixing a small amount of the compound (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Electronic Spectroscopy: Probing Conjugated Systems

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-systems.

-

Predicted Absorption: Substituted pyridines typically exhibit π → π* transitions. The presence of the methoxy group and halogens will influence the energy of these transitions, causing a shift in the wavelength of maximum absorption (λmax). The spectrum is expected to show absorption bands in the UV region, likely between 250-300 nm.

Data Summary: Predicted UV-Vis Data

| Parameter | Predicted Value |

| λmax | ~270-290 nm |

| Solvent | Ethanol or Cyclohexane |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) of a known concentration.

-

Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.

-

Sample Measurement: Fill a matched cuvette with the sample solution and record the absorbance from approximately 200 nm to 400 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 5-Bromo-3-chloro-2-methoxypyridine. By combining fundamental principles with comparative data from related structures, we have outlined the expected outcomes from NMR, MS, IR, and UV-Vis analyses. The detailed experimental protocols offer a validated starting point for researchers, scientists, and drug development professionals to perform their own characterization, ensuring the identity and purity of this valuable synthetic intermediate. The provided data and methodologies serve as a robust framework for quality control and structural verification in any research or development pipeline utilizing this compound.

References

- Benchchem. Interpreting Complex NMR Spectra of Substituted Pyridines. Technical Support Center.

- Canadian Science Publishing. THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES.

- ACS Publications. Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines | Inorganic Chemistry.

- ChemicalBook. 3-bromo-5-chloro-2-methoxy-pyridine(102830-75-1) 1 h nmr.

- Science. Halogenation of the 3-position of pyridines through Zincke imine intermediates.

- ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.

- Elixir Comp. Chem. FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine.

- JOURNAL OF INDIAN RESEARCH. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE.

- ACS Publications. Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study | The Journal of Organic Chemistry.

- Stenutz. NMR chemical shift prediction of pyridines.

- Benchchem. Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide.

- Bulletin of the Polish Academy of Sciences, Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

- Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane.

- The Royal Society of Chemistry. Supporting Information.

- Benchchem. A Comprehensive Spectroscopic Analysis of 2-Bromo-3-methoxypyridine: A Comparative Guide.

- PubChem. 5-Bromo-3-chloro-2-methoxypyridine | C6H5BrClNO | CID 40427004.

- Sigma-Aldrich. 5-Bromo-2-chloro-4-methoxypyrimidine | 57054-92-9.

- ACS Publications. Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy | The Journal of Organic Chemistry.

- MDPI. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122.

- University of Nebraska-Lincoln. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

- Labscoop. 3-Bromo-5-chloro-2-methoxypyridine, 5G.

- PubChem. 5-Bromo-2-chloro-3-methoxypyridine | C6H5BrClNO | CID 16748108.

- University of Calgary. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018).

- Read Chemistry. Fragmentation Patterns in Mass Spectrometry.

- BOC Sciences. CAS 286947-03-3 5-bromo-2-chloro-3-methoxypyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-5-chloro-2-methoxypyridine: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes.

- YouTube. Bromo pattern in Mass Spectrometry.

- ResearchGate. FTIR spectrum for Pyridine | Download Table.

- CET Scientific Services Pte Ltd. Pyridine FTIR Spectroscopy.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.

- National Institute of Standards and Technology. Pyridine - the NIST WebBook.

- ResearchGate. What does a "Pyridine- FTIR analysis" can tell me?.

- Sigma-Aldrich. 5-Bromo-2-methoxypyridine 95 13472-85-0.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 5-Bromo-3-chloro-2-methoxypyridine | C6H5BrClNO | CID 40427004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Preparation and Derivatization of 5-Bromo-3-chloro-2-methoxypyridine

Abstract

Substituted pyridine scaffolds are foundational to modern drug discovery and materials science, offering a unique combination of electronic properties and metabolic stability.[1][2] This guide provides a comprehensive technical overview of the synthesis and functionalization of 5-Bromo-3-chloro-2-methoxypyridine, a highly versatile and strategically important building block.[3][4] We will elucidate a robust pathway for the synthesis of the core structure and delve into the nuanced, regioselective derivatization of this intermediate through palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and process development scientists, offering field-proven insights and detailed experimental protocols to empower the synthesis of complex molecular architectures.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is one of the most prevalent nitrogen-containing heterocycles found in FDA-approved pharmaceuticals and biologically active natural products.[1][5] Its presence is critical to the function of molecules ranging from vitamins and coenzymes to life-saving therapeutics.[1][6] The strategic functionalization of the pyridine core allows medicinal chemists to meticulously modulate a compound's pharmacological activity, selectivity, and pharmacokinetic profile.[7]

However, the synthesis of polysubstituted pyridines presents a significant challenge due to the inherent electronic nature of the ring, which can complicate regioselective functionalization.[8][9] The development of modular strategies that allow for the controlled, stepwise installation of substituents is therefore of paramount importance.[8][10]

The compound 5-Bromo-3-chloro-2-methoxypyridine emerges as a particularly valuable intermediate in this context.[3][4][11] Its distinct halogenation pattern at the C3 and C5 positions, combined with the methoxy group at C2, offers a platform for highly selective, sequential derivatization. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed reactions is the cornerstone of its utility, enabling chemists to introduce molecular diversity at specific positions with high fidelity.[12] This guide will explore the practical synthesis of this core and its application in building complex molecular frameworks.

Synthesis of the 5-Bromo-3-chloro-2-methoxypyridine Core

The most direct and reliable synthesis of the 5-Bromo-3-chloro-2-methoxypyridine core begins with the precursor 5-Bromo-3-chloro-2-hydroxypyridine. The final methoxylation step is a critical transformation that converts the hydroxypyridine (which exists predominantly in its pyridone tautomeric form) into the desired methoxypyridine ether, a key functional handle for subsequent reactions.

Causality Behind the Synthetic Strategy

The chosen pathway leverages commercially available or readily synthesized starting materials. The conversion of a 2-hydroxypyridine to a 2-methoxypyridine is a standard and high-yielding transformation in heterocyclic chemistry. This step is crucial as the methoxy group activates the ring for certain transformations and prevents the acidic proton of the hydroxyl group from interfering with subsequent organometallic coupling reactions.

Experimental Protocol: Methoxylation of 5-Bromo-3-chloro-2-hydroxypyridine

This protocol describes the O-methylation of the hydroxypyridine precursor.

Reagents and Materials:

-

5-Bromo-3-chloro-2-hydroxypyridine

-

Sodium Methoxide (NaOMe) or Sodium Hydride (NaH)

-

Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a dry, round-bottom flask with 5-Bromo-3-chloro-2-hydroxypyridine (1.0 eq).

-

Solvation: Add anhydrous DMF or THF to the flask to dissolve or suspend the starting material.

-

Deprotonation: Cool the mixture to 0 °C using an ice bath. Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) or sodium methoxide (NaOMe, 1.1 eq) portion-wise. The causality here is the formation of the sodium salt of the hydroxypyridine, a potent nucleophile.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Methylation: Cool the reaction mixture back to 0 °C. Add the methylating agent (e.g., Methyl Iodide, 1.2 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure 5-Bromo-3-chloro-2-methoxypyridine.

Regioselective Derivatization via Cross-Coupling Reactions

The primary utility of the 5-Bromo-3-chloro-2-methoxypyridine scaffold lies in the differential reactivity of its two halogen atoms. The Carbon-Bromine bond is weaker than the Carbon-Chlorine bond, making it significantly more susceptible to oxidative addition to a Palladium(0) catalyst.[12] This reactivity difference (C-Br > C-Cl) is the key to achieving highly regioselective functionalization.[8]